molecular formula C19H19N3O3 B2953545 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034437-15-3

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Katalognummer: B2953545
CAS-Nummer: 2034437-15-3
Molekulargewicht: 337.379
InChI-Schlüssel: HNIBLXMTWQVTEJ-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a rigid cyclohexyl core substituted with a pyrazine ring and a benzofuran-2-carboxamide moiety.

Eigenschaften

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(17-11-13-3-1-2-4-16(13)25-17)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-12,14-15H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBLXMTWQVTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by reaction with an amine.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexyl halides.

    Pyrazin-2-yloxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The following compounds share the (1r,4r)-4-(heteroaryloxy)cyclohexyl backbone but differ in their carboxamide substituents or heteroaryl groups (Table 1):

Compound Name Molecular Formula Molecular Weight Key Substituent CAS Number
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide C15H22N4O3 306.36 Morpholine ring 2034451-59-5
1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide C18H26N4O3 346.4 Acetylated piperidine 2034395-70-3
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide C19H23N5O3 369.42 Pyridinyloxy; pyrazolo-oxazine Not provided
Target Compound : N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide (Inferred) C19H20N4O3 ~360.4 Benzofuran-2-carboxamide Not available

Key Observations :

  • Carboxamide Substituents : The benzofuran group in the target compound introduces a planar aromatic system, which may enhance π-π interactions compared to the morpholine () or acetyl-piperidine () moieties.

Physicochemical Properties

  • Melting Point : The chromen-sulfonamide analog in has a melting point of 211–214°C, suggesting that rigid aromatic systems (e.g., benzofuran) in the target compound may similarly increase thermal stability.
  • Solubility : The morpholine derivative () likely has higher aqueous solubility due to its oxygen-rich heterocycle, whereas the benzofuran analog may exhibit greater lipophilicity.

Pharmacological Implications

  • Pyrazine vs. Pyridine : The pyrazine ring’s dual nitrogen atoms (vs. pyridine’s single nitrogen in ) may improve hydrogen-bonding interactions with targets like kinases or GPCRs.
  • Benzofuran vs. Morpholine/Piperidine : Benzofuran’s aromaticity could enhance binding to hydrophobic pockets in enzymes, whereas morpholine/piperidine groups () might improve solubility and metabolic stability.

Biologische Aktivität

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazinyl group, a benzofuran moiety, and a cyclohexyl ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 341.4 g/mol. The structure is characterized by:

  • Benzofuran Core : Known for various biological activities including anti-inflammatory and antioxidant effects.
  • Pyrazinyl Group : Associated with modulation of multiple biological pathways.
  • Cyclohexyl Ring : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

Preliminary studies indicate that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide exhibits significant biological activity, particularly in modulating receptor and enzyme functions. The following sections detail specific activities observed in research studies.

Anti-inflammatory Activity

Research has shown that compounds with similar benzofuran structures exhibit substantial anti-inflammatory properties. For instance, derivatives have been reported to reduce pro-inflammatory cytokines such as TNF and IL-1 significantly. In one study, a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 levels by 98% in human macrophage cells .

Anticancer Potential

Compounds containing pyrazole and benzofuran moieties have been noted for their anticancer properties. N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide may share this potential due to its structural similarities with other known anticancer agents. Pyrazole derivatives have shown inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The acetamido group can participate in hydrogen bonding, while the aromatic rings may facilitate π-π stacking interactions, enhancing binding affinity to target proteins.

Research Findings and Case Studies

Several studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives:

  • Cytotoxicity Studies : A study on pyrazole derivatives indicated that compounds with halogen substitutions exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Inhibition Studies : Benzofuran compounds have been shown to inhibit COX enzymes selectively, suggesting their potential as anti-inflammatory agents without the common side effects associated with traditional NSAIDs .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that they can modulate various signaling pathways involved in inflammation and tumor progression .

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
Anti-inflammatoryBenzofuran DerivativeReduced TNF by 93.8%, IL-1 by 98%
AnticancerPyrazole DerivativeInhibited BRAF(V600E), EGFR
COX InhibitionBenzofuran CompoundSelective COX-2 inhibition
CytotoxicityPyrazole DerivativeSignificant effect on MDA-MB-231 cells

Q & A

Basic: What are the optimal synthetic routes for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide?

Answer:
The synthesis typically involves three key steps:

Cyclohexane Ring Functionalization : Start with a trans-cyclohexane diamine or ketone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one). Use reductive amination with NaHB(OAc)₃ in dichloromethane (DCM) to introduce substituents like pyrazine via nucleophilic aromatic substitution (SNAr) .

Coupling Benzofuran Moiety : React the functionalized cyclohexyl intermediate with benzofuran-2-carboxylic acid using EDCI/HOBt or similar coupling agents in anhydrous THF. Optimize stoichiometry (1:1.2 molar ratio) to achieve yields >60% .

Deprotection/Purification : Remove protecting groups (e.g., tert-butyl carbamate) with TFA/DCM, followed by silica gel chromatography (EtOAc/hexane gradient). Validate purity via HPLC (≥95%) and ¹H/¹³C NMR .

Basic: How should researchers characterize the stereochemistry and purity of this compound?

Answer:

  • Stereochemical Confirmation : Use NOESY NMR to verify the (1r,4r) configuration. Key NOE correlations should appear between axial protons on the cyclohexane ring and pyrazine oxygen .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .
    • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₃: 338.1504; observed: 338.1502) .

Advanced: How can contradictory NMR data between synthetic batches be resolved?

Answer: Contradictions often arise from:

  • Solvate Formation : Crystallize the compound from EtOAc/hexane to eliminate solvent-bound impurities. Compare ¹H NMR in DMSO-d₆ vs. CDCl₃ to identify solvent interactions .
  • Diastereomeric Byproducts : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Adjust reaction conditions (e.g., lower temperature during SNAr) to minimize epimerization .
  • Dynamic Exchange : For broad peaks in aromatic regions, acquire variable-temperature NMR (25–60°C) to assess conformational flexibility .

Advanced: What strategies improve bioactivity in analogs of this compound?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Pyrazine Modifications : Replace pyrazine with pyrimidine to enhance π-π stacking with target proteins. Test IC₅₀ in enzyme assays (e.g., kinase inhibition) .
    • Benzofuran Substitutions : Introduce electron-withdrawing groups (e.g., Cl at C5) to improve metabolic stability. Measure logP (target 2–3) via shake-flask method .
  • Pharmacokinetic Optimization :
    • Cyclohexane Conformation : Lock the ring in chair conformation using bulky substituents (e.g., methyl at C3) to reduce CYP450 metabolism. Validate with microsomal stability assays (t₁/₂ > 60 min) .

Advanced: How can computational methods guide the design of derivatives?

Answer:

  • Docking Studies : Use Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize derivatives with Glide scores ≤ −8 kcal/mol .
  • ADMET Prediction : Apply QikProp to predict permeability (Caco-2 > 50 nm/s) and toxicity (hERG IC₅₀ > 10 μM). Cross-validate with in vitro assays .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for pyrazine vs. pyridine analogs to rationalize potency differences .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Answer:

  • Reaction Solvent : Replace THF with 2-MeTHF (lower peroxide risk) for safer large-scale reactions .
  • Catalyst Loading : Optimize Pd/C or Ni catalysts for hydrogenation steps (5–10 wt%, 50 psi H₂) to minimize residual metal contamination (<10 ppm) .
  • Workup Efficiency : Use continuous extraction for acidic/basic workups (pH 3–4 for amine extraction) to reduce solvent waste .

Advanced: How to address discrepancies in biological assay results across labs?

Answer:

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., HEK293 with stable receptor expression) and passage numbers (P15–P20).
    • Normalize data to a reference inhibitor (e.g., IC₅₀ of staurosporine = 1 nM) .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility in assay buffer via nephelometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.